

A Comparative Guide to N-Oxetan-3-ylidenehydroxylamine and its Alicyclic Analogs

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Compound of Interest

Compound Name: *N-Oxetan-3-ylidenehydroxylamine*

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The incorporation of strained ring systems, such as oxetanes, into drug candidates has become an increasingly important strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. **N-Oxetan-3-ylidenehydroxylamine**, an oxime derivative of oxetan-3-one, represents a novel scaffold with potential for biological activity. This guide provides a comparative analysis of **N-Oxetan-3-ylidenehydroxylamine** with its structurally related alicyclic counterparts, cyclobutanone oxime and cyclopentanone oxime, offering insights into their synthesis and potential applications.

Data Presentation: A Comparative Overview

The following table summarizes key computed and experimental properties of **N-Oxetan-3-ylidenehydroxylamine** and its alicyclic analogs. While experimental data for **N-Oxetan-3-ylidenehydroxylamine** is not readily available in the literature, predicted values provide a basis for comparison.

Property	N-Oxetan-3-ylidenehydroxylamine	Cyclobutanone Oxime	Cyclopentanone Oxime
Molecular Formula	C ₃ H ₅ NO ₂	C ₄ H ₇ NO	C ₅ H ₉ NO
Molecular Weight	87.08 g/mol	85.10 g/mol [1]	99.13 g/mol [2]
Appearance	-	Colorless crystals[3]	Colorless crystals
Melting Point	-	79-81 °C	56-59 °C
Boiling Point	-	151 °C (decomposes)	196 °C
LogP (predicted)	-0.6	0.3[1]	0.7[2]
Hydrogen Bond Donors	1	1	1
Hydrogen Bond Acceptors	2	1	1

Experimental Protocols

Detailed methodologies for the synthesis of these oximes are crucial for their further investigation.

Synthesis of N-Oxetan-3-ylidenehydroxylamine

This protocol is based on established methods for the synthesis of alicyclic oximes[3].

Materials:

- Oxetan-3-one
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Potassium hydroxide (KOH)
- Distilled water

- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottomed flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in distilled water.
- Separately, prepare a solution of potassium hydroxide (1.0 equivalent) in distilled water.
- Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with stirring at room temperature.
- To this mixture, add a solution of oxetan-3-one (1.0 equivalent) in a minimal amount of a suitable co-solvent (e.g., ethanol) dropwise over 15 minutes.
- Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **N-Oxetan-3-ylidenehydroxylamine**.

Synthesis of Cyclobutanone Oxime and Cyclopentanone Oxime

A general procedure for the synthesis of alicyclic oximes is as follows^[3]:

Materials:

- Cyclobutanone or Cyclopentanone

- Hydroxylamine hydrochloride
- Potassium hydroxide
- Distilled water
- Ethanol

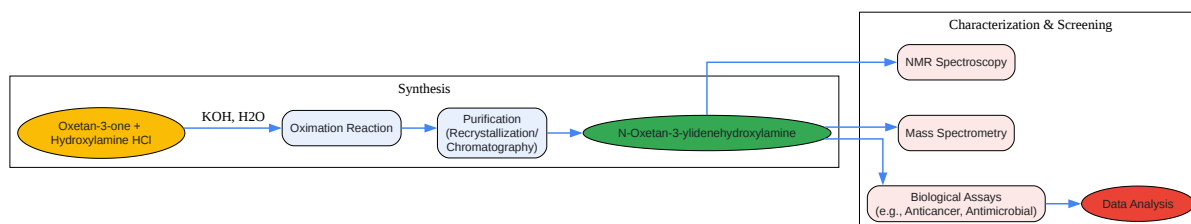
Procedure:

- A solution of hydroxylamine hydrochloride in distilled water is prepared.
- A solution of potassium hydroxide in distilled water is added to the hydroxylamine solution.
- The respective cycloalkanone (cyclobutanone or cyclopentanone) is added to the mixture.
- The reaction is stirred, and the product is isolated by extraction and purified by recrystallization.

Mandatory Visualization

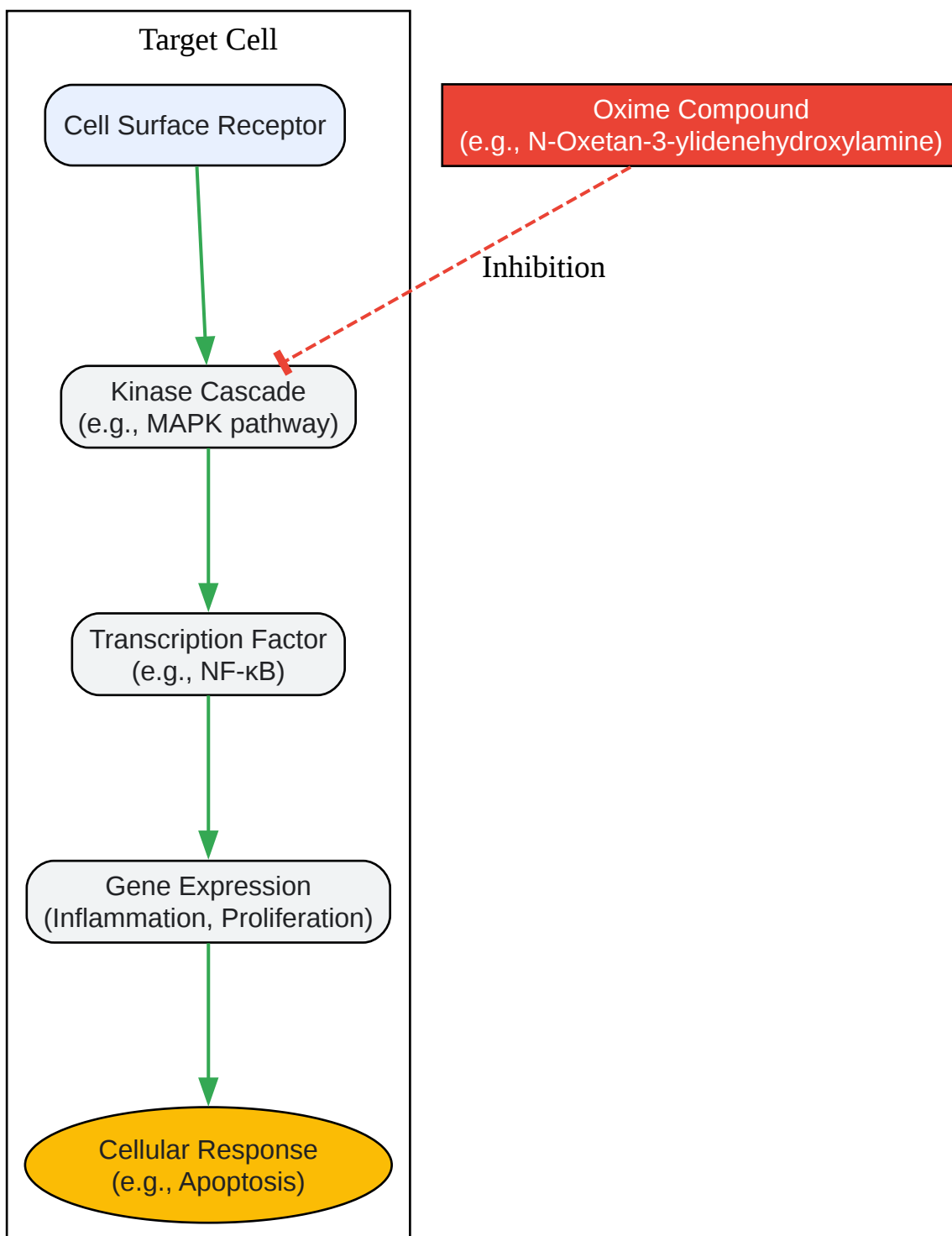
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway where oxime-containing compounds may exert their effects and a typical experimental workflow for their synthesis and evaluation.



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Caption: Experimental workflow for the synthesis and evaluation of **N-Oxetan-3-ylidenehydroxylamine**.



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Caption: Hypothetical signaling pathway inhibited by an oxime-containing compound.

Discussion

The oxetane ring in **N-Oxetan-3-ylidenehydroxylamine** is a bioisostere of the gem-dimethyl and carbonyl groups, a property that can lead to improved metabolic stability and aqueous solubility in drug candidates. In contrast, cyclobutanone and cyclopentanone oximes offer different steric and electronic profiles, which may influence their binding to biological targets.

While specific biological data for **N-Oxetan-3-ylidenehydroxylamine** is lacking, derivatives of cyclopentanone oxime have been investigated as inhibitors of tumor necrosis factor- α (TNF- α) production, suggesting potential anti-inflammatory applications[4]. Furthermore, various oxime derivatives have demonstrated a broad range of biological activities, including antimicrobial and anticancer effects[3][5]. The unique strained ring system of **N-Oxetan-3-ylidenehydroxylamine** may confer novel biological activities, making it a compelling candidate for further investigation in drug discovery programs. The synthetic accessibility of this compound from commercially available oxetan-3-one facilitates its exploration. This guide serves as a foundational resource for researchers interested in exploring the potential of **N-Oxetan-3-ylidenehydroxylamine** and its alicyclic analogs in the development of new therapeutic agents.

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